molecular formula C12H16N2O3 B11783066 5-(3,4-Dimethoxyphenyl)piperazin-2-one

5-(3,4-Dimethoxyphenyl)piperazin-2-one

Katalognummer: B11783066
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: VXPDFAHCRLLVJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(3,4-Dimethoxyphenyl)piperazin-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazin-2-one core, a scaffold known for its rigidity and high stability, linked to a 3,4-dimethoxyphenyl group . This structural motif is common in compounds investigated for their potential biological activities. Compounds incorporating the piperazine skeleton and dimethoxyphenyl groups are frequently explored for their diverse bioactivities, which can include effects on the central nervous system . For instance, some related piperazine derivatives have been studied for their potential protective effects on brain cells, with research suggesting they could help delay neuronal damage following events like cerebral ischemia . Furthermore, structural analogs demonstrate that molecules of this class are investigated for their antioxidant potential. Similar 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to protect neuronal cells from oxidative stress by reducing ROS production and stabilizing the mitochondrial membrane potential, thereby inhibiting apoptosis . This makes the compound a candidate for research into neurodegenerative diseases and conditions involving oxidative damage. The presence of the piperazine ring also improves the pharmacokinetic properties of drug-like molecules, often enhancing water solubility and bioavailability, which is a critical factor in pre-clinical development . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C12H16N2O3

Molekulargewicht

236.27 g/mol

IUPAC-Name

5-(3,4-dimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C12H16N2O3/c1-16-10-4-3-8(5-11(10)17-2)9-6-14-12(15)7-13-9/h3-5,9,13H,6-7H2,1-2H3,(H,14,15)

InChI-Schlüssel

VXPDFAHCRLLVJX-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C2CNC(=O)CN2)OC

Herkunft des Produkts

United States

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 5 3,4 Dimethoxyphenyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be instrumental in elucidating the structure of 5-(3,4-Dimethoxyphenyl)piperazin-2-one by identifying the chemical environment of each proton. A hypothetical spectrum would be expected to show distinct signals for the protons on the dimethoxyphenyl ring, the piperazin-2-one (B30754) ring, and the methoxy (B1213986) groups. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the connectivity of the protons. For instance, the aromatic protons would likely appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns indicating their substitution pattern on the benzene (B151609) ring. The protons of the piperazin-2-one ring would be found in the aliphatic region, and their coupling with each other would help to establish their relative positions and the conformation of the ring. The two methoxy groups would likely appear as sharp singlets.

A representative data table for ¹H NMR findings would be structured as follows, but remains unpopulated due to a lack of available data:

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-(3,4-Dimethoxyphenyl)piperazin-2-one would produce a distinct signal. The carbonyl carbon of the piperazin-2-one ring would be expected to resonate at a significantly downfield chemical shift (typically 160-180 ppm). The aromatic carbons of the dimethoxyphenyl group would appear in the 110-160 ppm range, while the aliphatic carbons of the piperazin-2-one ring and the methoxy carbons would be found in the upfield region.

A representative data table for ¹³C NMR findings would be structured as follows, but remains unpopulated due to a lack of available data:

Chemical Shift (δ) ppm Assignment

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Electrospray Ionization (ESI) is a soft ionization technique often coupled with mass spectrometry that allows for the analysis of molecules without significant fragmentation. For 5-(3,4-Dimethoxyphenyl)piperazin-2-one, ESI-HRMS would be used to determine its exact molecular weight, which in turn would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide valuable structural information.

A representative data table for HRMS findings would be structured as follows, but remains unpopulated due to a lack of available data:

Ion Calculated m/z Found m/z

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of 5-(3,4-Dimethoxyphenyl)piperazin-2-one would be expected to show characteristic absorption bands for the amide C=O stretch (typically around 1650-1680 cm⁻¹), N-H stretching of the amide (around 3200-3400 cm⁻¹), C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹), and C-H stretching vibrations for both aromatic and aliphatic parts of the molecule.

A representative data table for FT-IR findings would be structured as follows, but remains unpopulated due to a lack of available data:

Wavenumber (cm⁻¹) Intensity Assignment

X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis

A representative data table for X-ray crystallography findings would be structured as follows, but remains unpopulated due to a lack of available data:

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes the arrangement of individual molecules in a crystal lattice. This arrangement is not random; it is dictated by a delicate balance of various intermolecular forces that seek to achieve the most thermodynamically stable structure. For piperazine (B1678402) derivatives, hydrogen bonding and van der Waals forces are typically the dominant interactions influencing the crystal packing.

In analogous structures, the piperazine ring often adopts a stable chair conformation. The presence of both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the nitrogen atoms of the piperazine ring) facilitates the formation of intricate hydrogen-bonding networks. These interactions can lead to the formation of well-defined supramolecular synthons, which are repeating structural motifs that build up the larger crystal structure. For instance, N-H···O hydrogen bonds are commonly observed, leading to the formation of chains or layers of molecules.

Furthermore, the aromatic dimethoxyphenyl substituent plays a crucial role in the crystal packing through π-π stacking and C-H···π interactions. The methoxy groups can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal lattice. The interplay of these various interactions results in a dense and stable crystalline arrangement.

Table 1: Potential Intermolecular Interactions in the Crystal Structure of 5-(3,4-Dimethoxyphenyl)piperazin-2-one

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen BondingN-H (piperazine)C=O (piperazinone)Formation of primary structural motifs (e.g., chains, dimers)
Hydrogen BondingN-H (piperazine)N (piperazine)Cross-linking of primary motifs
π-π StackingPhenyl RingPhenyl RingStabilization through aromatic interactions
C-H···π InteractionsC-H (aromatic/aliphatic)Phenyl RingDirectional forces contributing to packing efficiency
C-H···O InteractionsC-H (aromatic/aliphatic)O (methoxy/carbonyl)Fine-tuning of the molecular arrangement
van der Waals ForcesAll atomsAll atomsNon-directional attractive forces contributing to overall stability

Hirshfeld Surface Analysis in Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface provides a unique fingerprint of the molecular environment and the intermolecular contacts.

By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular interactions can be obtained. Red spots on the dnorm map indicate close contacts, which are typically strong hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at approximately the van der Waals separation.

This analytical approach is invaluable in crystal engineering as it allows for a detailed comparison of the packing motifs in different polymorphs or cocrystals. By understanding the relative contributions of various intermolecular interactions, it becomes possible to design new crystalline forms with desired physical properties.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 5-(3,4-Dimethoxyphenyl)piperazin-2-one

Contact TypeExpected Relative ContributionSignificance
H···HHighIndicates significant van der Waals interactions
O···H / H···OHighRepresents strong hydrogen bonding and other C-H···O interactions
C···H / H···CModerateReflects C-H···π interactions and general van der Waals contacts
C···CLow to ModerateSuggests the presence of π-π stacking
N···H / H···NModerateCorresponds to N-H···N hydrogen bonds
O···OLowGenerally repulsive, but can indicate close packing
N···O / O···NLowPossible, but likely less frequent than other hydrogen bonds

Computational Chemistry and Theoretical Investigations of 5 3,4 Dimethoxyphenyl Piperazin 2 One Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and predict the three-dimensional geometry of molecules. youtube.comnih.govmdpi.com For analogues of 5-(3,4-Dimethoxyphenyl)piperazin-2-one, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or def2-TZVP, are used to determine the most stable conformation (the geometry at the lowest energy). mdpi.commdpi.comarxiv.org

These calculations yield precise information on geometric parameters, including bond lengths, bond angles, and dihedral angles. mdpi.commdpi.com Studies on related indole-arylpiperazine derivatives have shown that the bond lengths and angles calculated via DFT methods are in good agreement with experimental data obtained from X-ray crystallography, with deviations often being minimal (e.g., 0.001 to 0.021 Å for bond lengths and 0.1 to 1.6° for bond angles). mdpi.com This process of geometry optimization is crucial as it provides the foundational structure for all other computational analyses. youtube.com

Beyond geometry, DFT elucidates the electronic properties by mapping the electron density distribution. This allows for the calculation of atomic charges and the generation of a Molecular Electrostatic Potential (MEP) map. mdpi.com The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are key to understanding intermolecular interactions. mdpi.comnih.gov For arylpiperazine structures, the MEP map often highlights negative potential over electronegative atoms (like oxygen and nitrogen) and positive potential around hydrogen atoms, indicating sites for potential interactions. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a Piperazine (B1678402) Derivative Analogue Note: This table contains hypothetical but representative data based on typical findings for similar structures.

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond LengthCC-1.39 Å
Bond LengthCN-1.45 Å
Bond AngleCNC110.5°
Dihedral AngleCCNC

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a biological target, such as a protein or receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships. univr.itresearchgate.net For analogues of 5-(3,4-Dimethoxyphenyl)piperazin-2-one, which belong to the arylpiperazine class, docking studies are frequently performed on aminergic G protein-coupled receptors (GPCRs) like serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, as well as adrenergic receptors. nih.govnih.govmdpi.com

The docking process involves placing the ligand into the binding site of the receptor and evaluating its fit using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). mdpi.com Research on various arylpiperazine derivatives has consistently shown a key interaction: the protonated nitrogen atom of the piperazine ring forms a crucial salt bridge or hydrogen bond with a highly conserved aspartate (Asp) residue in the third transmembrane helix of these receptors. nih.govmdpi.comnih.gov

For example, docking studies of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives into the 5-HT1A receptor model revealed a hydrogen bond between the protonated piperazine nitrogen and the residue Asp116. mdpi.com Similarly, studies on other arylpiperazines targeting 5-HT2A and D2 receptors also identified this charged-assisted hydrogen bond as a critical anchor for the ligand in the binding pocket. nih.gov Additional interactions, such as hydrophobic contacts between the aryl group (like the dimethoxyphenyl moiety) and aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site, further stabilize the complex. nih.govmdpi.com

Table 2: Example Molecular Docking Results for Arylpiperazine Analogues against Serotonin Receptors Note: Data is illustrative and compiled from findings on various arylpiperazine derivatives.

AnalogueTarget ReceptorBinding Energy (kcal/mol)Key Interacting Residues
Analogue A5-HT1A-8.5Asp116, Phe361, Tyr390
Analogue B5-HT2A-9.2Asp155, Trp336, Phe340
Analogue C5-HT7-7.9Asp162, Phe255, Tyr386

Molecular Dynamics (MD) Simulations for Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govrsc.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and fluctuations of both the ligand and the protein. youtube.com

For arylpiperazine analogues, MD simulations are typically performed on the most promising poses obtained from docking. nih.gov The primary goal is to validate the stability of the predicted binding mode. nih.govnih.gov A key metric used for this evaluation is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation compared to a reference structure. researchgate.net A stable RMSD value over several nanoseconds suggests that the ligand remains securely in the binding pocket and that the protein structure is not significantly perturbed. nih.govresearchgate.net

MD simulations can confirm the persistence of crucial interactions identified in docking, such as the hydrogen bond between the piperazine nitrogen and the key aspartate residue. rsc.org They can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. nih.gov Studies have shown that MD simulations can effectively filter out incorrect docking poses, as unstable ligands tend to drift away from their initial position in the binding site during the simulation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Development

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a link between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net These models are essential for optimizing lead compounds and designing new analogues with improved potency.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been applied to piperazine derivatives. nih.govnih.gov These methods generate 3D contour maps that show where modifications to the molecular structure (e.g., changes in steric, electrostatic, or hydrophobic properties) are likely to increase or decrease biological activity. nih.gov For instance, a QSAR study on piperazine derivatives with antihistamine effects found that electrostatic and steric factors were significantly correlated with their antagonistic effect. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, positive ionizable centers) that a molecule must possess to bind to a specific target. nih.gov For arylpiperazine ligands targeting aminergic receptors, a common pharmacophore model includes a positive ionizable feature (the basic piperazine nitrogen) and at least one aromatic ring. nih.govresearchgate.net The distance between these features is critical for proper binding. researchgate.net Such models serve as 3D search queries to screen databases for novel chemical scaffolds that fit the required criteria for biological activity. nih.gov

Analysis of Molecular Orbital Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic and reactive properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and chemical reactivity. nih.govscirp.org

These properties are calculated using DFT methods. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a small energy gap indicates that a molecule is more reactive and more polarizable. nih.gov This analysis is crucial for understanding the potential bioactivity of 5-(3,4-Dimethoxyphenyl)piperazin-2-one analogues, as charge transfer interactions are often fundamental to ligand-receptor binding. scirp.org In studies of various heterocyclic compounds, the HOMO-LUMO gap has been used to explain the charge transfer interactions occurring within the molecule, which are responsible for its bioactivity. scirp.org

Table 3: Representative Frontier Molecular Orbital Energies for Piperazine Analogues Note: Values are illustrative, calculated at the DFT/B3LYP level, and typical for such compounds.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Analogue 1-6.15-1.554.60
Analogue 2-5.98-1.724.26
Analogue 3-6.32-1.484.84

Investigation of Linear and Nonlinear Optical (NLO) Properties

Computational methods are also used to predict the linear and nonlinear optical (NLO) properties of organic molecules, which is relevant for applications in optoelectronics and photonics. nih.govfrontiersin.org NLO properties arise from the interaction of intense light with a material, causing changes in its optical characteristics. frontiersin.org Molecules with significant NLO responses typically feature an electron donor group and an electron acceptor group connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT). bath.ac.uk

For analogues of 5-(3,4-Dimethoxyphenyl)piperazin-2-one, the dimethoxyphenyl group can act as an electron donor. Theoretical calculations, often performed using DFT or Møller-Plesset perturbation theory (MP2), can determine key NLO-related parameters. bath.ac.ukanalis.com.my These include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). nih.govfrontiersin.org

The first hyperpolarizability (β) is a measure of the second-order NLO response and is particularly important for materials with potential applications in technologies like frequency doubling. researchgate.net Studies on molecules with similar donor-acceptor motifs have shown that modifying the strength of the donor and acceptor groups or extending the π-conjugation length can significantly enhance the hyperpolarizability values. bath.ac.uk Computational screening of these properties can identify promising candidates for development as new NLO materials. analis.com.my

Preclinical Research Applications and Biological Mechanism Elucidation of 5 3,4 Dimethoxyphenyl Piperazin 2 One

Investigation of Molecular Target Interactions and Mechanistic Studies

No specific studies detailing the inhibitory or modulatory effects of 5-(3,4-Dimethoxyphenyl)piperazin-2-one on specific enzymes have been identified in the public domain. Research on other piperazine-containing molecules shows a wide array of enzyme interactions, including inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-hLOX), and Poly (ADP-Ribose) Polymerase (PARP1), but these findings cannot be directly attributed to the subject compound. nih.govnih.gov

There is no available data profiling the binding affinity of 5-(3,4-Dimethoxyphenyl)piperazin-2-one for specific biological receptors. Arylpiperazine derivatives are well-known for their interactions with various receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. nih.govnih.gov For instance, N-(2-Methoxyphenyl)piperazine has been utilized as a structural base for developing ligands for 5-HT1A, D2, and D3 receptors. nih.gov However, the specific receptor binding profile for 5-(3,4-Dimethoxyphenyl)piperazin-2-one remains uncharacterized in published literature.

Cellular Assays for Pathway Modulation and Biological Activity Screening

While the piperazine (B1678402) scaffold is integral to many compounds developed for their antiproliferative effects against various cancer cell lines, no studies have been found that specifically report the in vitro cytotoxic or antiproliferative activity of 5-(3,4-Dimethoxyphenyl)piperazin-2-one. researchgate.netnih.gov For example, other novel piperazine derivatives have demonstrated potent activity against cell lines such as MCF-7 (breast cancer), leading to further investigation of their mechanisms, including tubulin depolymerization and apoptosis induction. rsc.org Without experimental data, any potential antiproliferative effects of the target compound are unknown.

The antioxidant potential of 5-(3,4-Dimethoxyphenyl)piperazin-2-one has not been reported. The piperazine ring has been incorporated into various molecular structures to enhance antioxidant activity. researchgate.net Furthermore, some dimethoxyphenyl-containing compounds have shown an ability to scavenge free radicals. mdpi.com However, no cellular-based antioxidant assays specifically evaluating 5-(3,4-Dimethoxyphenyl)piperazin-2-one are available.

There is no evidence from published research to suggest that 5-(3,4-Dimethoxyphenyl)piperazin-2-one has been investigated for its ability to interact with or cleave DNA. Some complex molecules incorporating different heterocyclic systems, such as phenazine, have been shown to act as DNA cleavage agents, but this function cannot be extrapolated to the subject compound without direct experimental evidence. researchgate.netnih.gov

A comprehensive review of publicly available scientific literature and chemical databases indicates a significant lack of specific research data for the compound 5-(3,4-Dimethoxyphenyl)piperazin-2-one . While extensive research exists for the broader class of phenylpiperazine derivatives, information focusing solely on the preclinical research applications, biological mechanisms, and analytical methodologies of this specific molecule is not available.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for 5-(3,4-Dimethoxyphenyl)piperazin-2-one. The required detailed research findings for the specified sections—Structure-Activity Relationship (SAR) studies, application as chemical biology probes, in vitro and ex vivo pharmacological profiling, and advanced derivatization for analytical applications—have not been published in the accessible scientific domain.

To provide an article as requested would necessitate speculation or the presentation of data from structurally related but distinct compounds, which would violate the core instruction to focus solely on 5-(3,4-Dimethoxyphenyl)piperazin-2-one. Professional and ethical standards mandate that the content be based on verified and specific scientific research. In the absence of such research for the target compound, the article cannot be constructed.

Future Directions and Emerging Research Avenues for 5 3,4 Dimethoxyphenyl Piperazin 2 One

Development of Green Chemistry Approaches for Piperazin-2-one (B30754) Synthesis

The synthesis of piperazin-2-one derivatives, including 5-(3,4-Dimethoxyphenyl)piperazin-2-one, is increasingly benefiting from the principles of green chemistry. These approaches aim to create more environmentally friendly and sustainable synthetic routes. Key developments include one-pot synthesis, the use of organic photoredox catalysts, and the exploration of greener solvents.

One-pot reactions, which combine multiple reaction steps into a single procedure, offer a more efficient and less wasteful method for synthesizing these compounds. acs.org This approach reduces the need for purification of intermediates, saving time, resources, and minimizing solvent usage. Another significant advancement is the use of visible-light-promoted decarboxylative annulation, which allows for the synthesis of piperazines under mild conditions. mdpi.comorganic-chemistry.org This method often utilizes organic photoredox catalysts, which are more sustainable than traditional metal-based catalysts. mdpi.com

The choice of solvent is another critical aspect of green chemistry. Researchers are actively seeking alternatives to traditional, often hazardous, organic solvents. The ideal green solvent is non-toxic, biodegradable, and derived from renewable resources. unibo.it The development of synthesis methods that utilize water or other environmentally benign solvents is a key focus in the greener production of piperazin-2-one derivatives. rsc.org

Green Chemistry ApproachDescriptionPotential Benefits
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates. acs.orgIncreased efficiency, reduced waste, and lower costs.
Photoredox Catalysis Utilizes visible light to drive chemical reactions, often with organic catalysts. mdpi.comMilder reaction conditions, higher selectivity, and reduced reliance on heavy metals.
Alternative Solvents Employs environmentally friendly solvents such as water, supercritical fluids, or bio-based solvents. unibo.itReduced toxicity, improved safety, and greater sustainability.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than in a batch. mdpi.comEnhanced safety, better process control, and easier scalability.

Exploration of Novel Molecular Targets and Uncharted Biological Pathways

The piperazine (B1678402) scaffold is a well-established pharmacophore found in a wide array of therapeutic agents, suggesting that 5-(3,4-Dimethoxyphenyl)piperazin-2-one and its analogues may interact with a variety of biological targets. researchgate.netsemanticscholar.orgwisdomlib.orgresearchgate.net Current research is focused on identifying novel molecular targets and exploring previously uncharted biological pathways for this class of compounds.

Piperazine derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects. rsc.orgnih.govbioengineer.orgresearchgate.net The diverse biological activities of these compounds suggest that they may interact with multiple cellular targets and pathways. semanticscholar.orgwisdomlib.orgresearchgate.net For instance, some piperazine-containing compounds have been investigated for their potential to modulate the activity of kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govresearchgate.net

Future research will likely involve target deconvolution studies to identify the specific proteins and pathways that are modulated by 5-(3,4-Dimethoxyphenyl)piperazin-2-one. This could involve techniques such as affinity chromatography, chemical proteomics, and computational target prediction. A deeper understanding of the molecular targets of this compound could lead to the discovery of new therapeutic applications for a range of diseases. researchgate.netnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

In silico methods, such as molecular docking and molecular dynamics simulations, can provide insights into how these compounds interact with their biological targets at the molecular level. nih.govnih.govmdpi.comunipa.it This information can guide the rational design of more effective and specific inhibitors. mdpi.com

AI/ML ApplicationDescriptionImpact on Drug Discovery
Generative Models Algorithms that can create novel molecular structures with desired properties. researchgate.netAccelerates the design of new drug candidates and exploration of novel chemical space.
Predictive Modeling Machine learning models that predict the biological activity, toxicity, and pharmacokinetic properties of compounds. astrazeneca.comnih.govReduces the time and cost of drug development by prioritizing promising candidates.
Molecular Docking Computational simulation of the binding of a small molecule to a target protein. nih.govnih.govunipa.itProvides insights into the mechanism of action and guides the optimization of lead compounds.
Molecular Dynamics Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems. nih.govresearchgate.netHelps to understand the stability of protein-ligand complexes and the effects of mutations.

Integration with High-Throughput Screening Methodologies for Research Lead Discovery

High-throughput screening (HTS) is a powerful technology used in drug discovery to rapidly test large numbers of compounds for their biological activity against a specific target. youtube.com The integration of HTS with diverse chemical libraries containing scaffolds like 5-(3,4-Dimethoxyphenyl)piperazin-2-one is a key strategy for identifying new lead compounds for drug development. nih.govresearchgate.net

HTS allows for the screening of millions of compounds in a short period, significantly accelerating the early stages of drug discovery. youtube.com By testing a library of piperazin-2-one derivatives against a panel of biological targets, researchers can identify "hits"—compounds that show activity in a particular assay. These hits can then be further optimized to develop more potent and selective lead compounds. nih.gov

The data generated from HTS campaigns can also be used to train machine learning models, creating a feedback loop that can improve the design of future screening libraries and increase the chances of finding promising drug candidates. youtube.com The combination of HTS and computational methods provides a powerful platform for the efficient discovery of novel therapeutics based on the 5-(3,4-Dimethoxyphenyl)piperazin-2-one scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3,4-Dimethoxyphenyl)piperazin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling dimethoxyphenyl precursors with piperazine derivatives. Key factors include solvent choice (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) . Monitor reaction progress using TLC or HPLC to optimize intermediates.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structural integrity of 5-(3,4-Dimethoxyphenyl)piperazin-2-one?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.7–7.2 ppm for dimethoxyphenyl) and piperazine carbonyl signals (δ 160–170 ppm). Methoxy groups appear as singlets (δ ~3.8 ppm).
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and aromatic C-H bending near 750 cm⁻¹.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with theoretical molecular weight (C₁₂H₁₆N₂O₃: ~260.27 g/mol) .

Q. What safety protocols are critical when handling 5-(3,4-Dimethoxyphenyl)piperazin-2-one in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • Store in airtight containers at 2–8°C to maintain stability.
  • Dispose of waste via approved chemical disposal protocols, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for 5-(3,4-Dimethoxyphenyl)piperazin-2-one analogs?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., IC₅₀ measurements in enzyme inhibition). Validate results via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays). Structural analogs with modified substituents (e.g., fluoro or methoxy groups) can clarify structure-activity relationships (SAR) . Use PubChem data to cross-reference bioactivity profiles .

Q. What experimental design strategies (e.g., factorial design) are effective for optimizing reaction parameters in synthesizing 5-(3,4-Dimethoxyphenyl)piperazin-2-one derivatives?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent polarity (DMF vs. THF), catalyst loading (1% vs. 5%).
  • Responses : Yield, purity, reaction time.
  • Statistical tools (ANOVA) identify significant factors. Iterative optimization reduces trial-and-error approaches .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and bioactivity of 5-(3,4-Dimethoxyphenyl)piperazin-2-one?

  • Methodological Answer :

  • DFT Calculations : Simulate reaction pathways (e.g., nucleophilic substitution at the piperazine ring) using Gaussian or ORCA software.
  • Molecular Docking : Predict binding modes with target proteins (e.g., serotonin receptors) using AutoDock Vina. Validate with MD simulations to assess stability .
  • Cross-correlate computational results with experimental data (e.g., crystallography or kinetic studies) .

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